
5-(4-Hydroxy-3-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(4-Hydroxy-3-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a phenyl group and a 4-hydroxy-3-methoxyphenyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxy and methoxy groups might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Synthesis and Gravimetric Studies : A derivative, 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (ATH), demonstrates superior inhibition efficiency against the corrosion of mild steel in corrosive environments. The adsorption of ATH fits well with the Langmuir isotherm model, indicating its potential as a corrosion inhibitor Al-amiery et al., 2020.
Antimicrobial Activities
- Synthesis and Antibacterial Evaluation : New Schiff bases derived from 5-(4-aminophenyl)-4-phenyl-1,2,4-triazole-3-thione showed significant antiproliferative activity against bacterial strains, particularly Acinetobacter calcoaceticus. These findings suggest their potential as novel antimicrobial agents Dilmaghani et al., 2015.
Anti-cancer and Anti-inflammatory Activities
- Molecular Docking Studies on EGFR Inhibitors : A study on benzimidazole derivatives bearing 1,2,4-triazole, including a derivative similar to the compound of interest, explored their anti-cancer properties through density functional theory and molecular docking. These derivatives showed potential as EGFR inhibitors, indicating possible applications in cancer treatment Karayel, 2021.
Luminescent and Nonlinear Optical Properties
- Experimental and DFT Study : The compound 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione was synthesized and characterized, showing significant nonlinear optical properties, suggesting its use in photophysical applications Nadeem et al., 2017.
Synthesis and Chemical Properties
- Regioselective Synthesis : A study highlighted the efficient regioselective synthesis of 3,4,5-trisubstituted 1,2,4-triazoles, providing a new pathway to synthesize various derivatives of 1,2,4-triazole, including the compound of interest. This method expands the toolkit for chemical synthesis of potentially biologically active triazole derivatives Mansueto et al., 2014.
Wirkmechanismus
Target of Action
Similar compounds such as apocynin, which also contains a4-hydroxy-3-methoxyphenyl group, have been found to inhibit NADPH oxidase activity
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure and the known actions of similar compounds, it could potentially interact with its targets to prevent the production ofsuperoxide in human agranulocytes or neutrophilic granulocytes .
Biochemical Pathways
The inhibition of nadph oxidase activity, as seen in similar compounds, could affect pathways related tooxidative stress and inflammation .
Pharmacokinetics
A structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), has been studied in sprague-dawley rats . After oral administration, HMPA and its conjugates were detected in the bloodstream within 15 minutes . They were also detected in various organs 6 hours post-administration, indicating rapid metabolism and wide tissue distribution
Result of Action
The inhibition of nadph oxidase activity, as seen in similar compounds, could potentially result in a decrease inoxidative stress and inflammation .
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound would depend on its intended use and observed properties. For example, if it shows promising biological activity, future research might focus on optimizing its synthesis, studying its mechanism of action, or evaluating its safety and efficacy in preclinical and clinical trials .
Eigenschaften
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-20-13-9-10(7-8-12(13)19)14-16-17-15(21)18(14)11-5-3-2-4-6-11/h2-9,19H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDCPTIFEDXPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNC(=S)N2C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
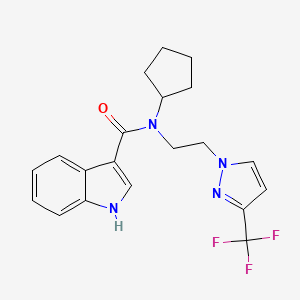
![1,4,6-trimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2996723.png)
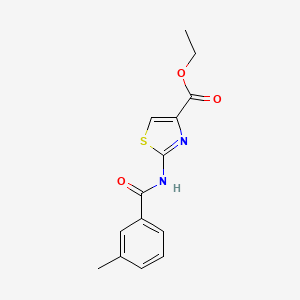
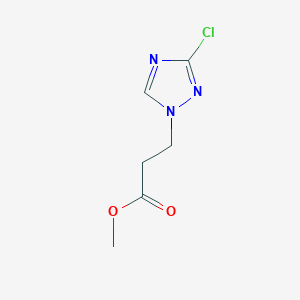
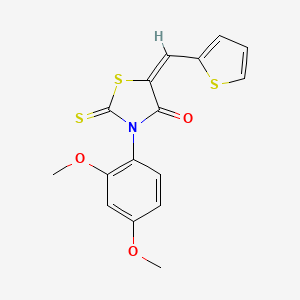
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-ethoxyacetamide](/img/structure/B2996730.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(4-phenoxyphenyl)oxalamide](/img/structure/B2996731.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea](/img/structure/B2996732.png)
![Methyl N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2996733.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2996735.png)
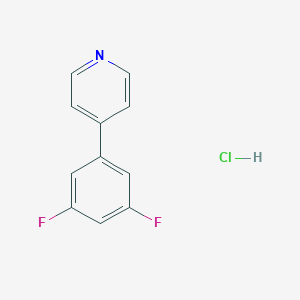
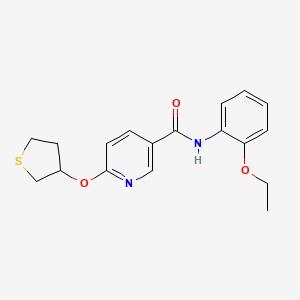
![(1R)-2,2-Difluoro-1-methoxycarbonylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B2996740.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2996744.png)
